4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
Brand Name: Vulcanchem
CAS No.: 261363-80-8
VCID: VC3913585
InChI: InChI=1S/C9H7ClN2O2S/c1-4-3-5-6(7(10)11-4)9(14)12(15-2)8(5)13/h3H,1-2H3
SMILES: CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)SC
Molecular Formula: C9H7ClN2O2S
Molecular Weight: 242.68 g/mol

4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

CAS No.: 261363-80-8

Cat. No.: VC3913585

Molecular Formula: C9H7ClN2O2S

Molecular Weight: 242.68 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione - 261363-80-8

Specification

CAS No. 261363-80-8
Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
IUPAC Name 4-chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione
Standard InChI InChI=1S/C9H7ClN2O2S/c1-4-3-5-6(7(10)11-4)9(14)12(15-2)8(5)13/h3H,1-2H3
Standard InChI Key FWXJRCKSKDPYHH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)SC
Canonical SMILES CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)SC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic name of the compound, 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, delineates its substituents and ring system. The pyrrolo[3,4-c]pyridine core consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, with ketone groups at positions 1 and 3 . Key substituents include:

  • A chloro group at position 4, enhancing electrophilic reactivity.

  • A methyl group at position 6, contributing to steric effects and lipophilicity.

  • A methylthio group at position 2, introducing sulfur-based nucleophilic character.

Table 1 summarizes its fundamental chemical properties:

PropertyValueSource
CAS Number261363-80-8
Molecular FormulaC₉H₇ClN₂O₂S
Molecular Weight242.68 g/mol
MDL NumberMFCD00207890

Structural Analysis and Stereoelectronic Effects

The planar pyrrolopyridine core facilitates π-π stacking interactions, while the chloro and methylthio groups introduce dipole moments that influence solubility and intermolecular interactions . X-ray crystallography of related compounds, such as 4-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (PubChem CID 279315), reveals a bicyclic system with bond lengths and angles consistent with conjugated aromatic systems . The methylthio group’s sulfur atom adopts a trigonal planar geometry, enabling participation in hydrogen bonding and metal coordination .

Synthesis and Reaction Pathways

Synthetic Strategies for Pyrrolo[3,4-c]Pyridine Derivatives

While no direct synthesis protocol for 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is documented, analogous compounds are synthesized via multicomponent reactions (MCRs) or cascade cyclizations. For example, indenodihydropyridines—structurally related to pyrrolopyridines—are prepared through the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones under mild conditions . Key steps include:

  • Nucleophilic attack by the enediamine’s amine group on the electrophilic carbonyl of the indene-dione.

  • Cyclization via intramolecular dehydration or dehydrogenation.

  • Functionalization through substituent-specific reactions (e.g., chlorination, thioetherification) .

Adapting Methods for Target Compound Synthesis

To synthesize the target compound, the following modified pathway is proposed based on literature :

  • Core Formation: React 3-methylpyridine-4-carboxamide with chlorinating agents (e.g., POCl₃) to introduce the chloro group.

  • Thioether Incorporation: Treat the intermediate with methanethiol in the presence of a base to install the methylthio moiety.

  • Oxidation and Cyclization: Use oxidizing agents like KMnO₄ or H₂O₂ to form the dione rings, followed by acid-catalyzed cyclization.

Reaction conditions (temperature, solvent, catalysts) would require optimization to balance yield and purity. For instance, 1,4-dioxane at reflux (100°C) has been effective for similar cyclizations .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its polar dione groups and hydrophobic methyl/methylthio substituents. Predicted logP values (using software like ACD/Labs) suggest moderate lipophilicity (~1.5–2.0), indicating compatibility with organic solvents (e.g., DMSO, ethanol) . Aqueous solubility is likely limited, necessitating co-solvents for biological assays.

Thermal and Oxidative Stability

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR (as in ) resolve substituent environments. For example, the methylthio group’s protons appear as a singlet near δ 2.5 ppm .

  • Mass Spectrometry: HRMS confirms molecular weight (242.68 g/mol) and fragmentation patterns .

  • X-ray Crystallography: Determines absolute configuration and intermolecular interactions, though crystals may require co-crystallization agents .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates this compound from synthetic byproducts. Retention times correlate with logP values .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator